A Technical Guide to 3-(3-Chloro-4-(trifluoromethyl)phenyl)propanoic Acid: A Prospective Analysis for Advanced Research
A Technical Guide to 3-(3-Chloro-4-(trifluoromethyl)phenyl)propanoic Acid: A Prospective Analysis for Advanced Research
Introduction: The Rationale for a Novel Phenylpropanoic Acid Derivative
The incorporation of fluorine and trifluoromethyl (-CF3) groups into molecular scaffolds is a cornerstone of modern drug design, offering a powerful tool to modulate a compound's metabolic stability, lipophilicity, and binding affinity.[1][2] The trifluoromethyl group, in particular, is a strong electron-withdrawing moiety that can significantly alter the electronic properties of an aromatic ring, often leading to enhanced biological activity and improved pharmacokinetic profiles.[1]
This guide focuses on the novel structure, 3-(3-Chloro-4-(trifluoromethyl)phenyl)propanoic acid. This molecule combines the well-established phenylpropanoic acid scaffold, a common feature in various bioactive compounds, with a unique substitution pattern: a chloro group and a trifluoromethyl group on the phenyl ring. This specific arrangement is anticipated to confer distinct physicochemical and biological properties, making it a compound of significant interest for researchers in medicinal chemistry and drug development.
The strategic placement of a chlorine atom alongside a trifluoromethyl group can create a unique electronic and steric environment, potentially leading to novel interactions with biological targets. This guide will provide a comprehensive prospective analysis of this compound, from its synthesis to its potential applications, to serve as a foundational resource for its investigation.
Physicochemical Properties: A Predictive Assessment
The physicochemical properties of a drug candidate are critical determinants of its behavior in biological systems. While empirical data for 3-(3-Chloro-4-(trifluoromethyl)phenyl)propanoic acid is not available, we can predict its key properties based on its molecular structure.
| Property | Predicted Value | Rationale and Comparative Insights |
| Molecular Formula | C₁₀H₈ClF₃O₂ | Derived from the chemical structure. |
| Molecular Weight | 268.62 g/mol | Calculated from the atomic weights of the constituent elements. |
| Appearance | White to off-white solid | Phenylpropanoic acids are typically crystalline solids at room temperature.[3] |
| Melting Point (°C) | 80 - 100 | Expected to be higher than the non-chlorinated analog, 3-(3-(trifluoromethyl)phenyl)propanoic acid (m.p. 35°C), due to increased molecular weight and potential for stronger intermolecular interactions.[4][5] |
| Boiling Point (°C) | > 300 | Phenylpropanoic acids generally have high boiling points.[3] |
| pKa | ~4.0 - 4.5 | The electron-withdrawing effects of both the chloro and trifluoromethyl groups will increase the acidity of the carboxylic acid compared to unsubstituted phenylpropanoic acid (pKa ~4.66). |
| LogP (o/w) | ~3.5 - 4.0 | The presence of both a chloro and a trifluoromethyl group is expected to significantly increase the lipophilicity of the molecule compared to simpler analogs. |
| Solubility | Poorly soluble in water; soluble in organic solvents like methanol, ethanol, and DMSO. | Typical for aromatic carboxylic acids of this size and lipophilicity. |
Proposed Synthesis Pathway
A plausible and efficient synthesis of 3-(3-Chloro-4-(trifluoromethyl)phenyl)propanoic acid can be envisioned through a multi-step pathway starting from commercially available materials. The following proposed route leverages well-established organic reactions.
Overall Synthetic Scheme
Caption: Proposed two-step synthesis of the target compound.
Step-by-Step Synthesis Protocol (Exemplary)
Step 1: Friedel-Crafts Acylation to yield 4-(3-Chloro-4-(trifluoromethyl)phenyl)-4-oxobutanoic acid
This reaction involves the acylation of 2-chloro-1-(trifluoromethyl)benzene with succinic anhydride using a Lewis acid catalyst, typically aluminum chloride (AlCl₃).
-
Rationale: The Friedel-Crafts acylation is a classic and reliable method for forming carbon-carbon bonds with aromatic rings. The electron-withdrawing nature of the trifluoromethyl and chloro groups will direct the acylation to the position para to the trifluoromethyl group and ortho to the chloro group.
-
Protocol:
-
To a stirred suspension of anhydrous aluminum chloride (1.2 eq.) in anhydrous dichloromethane (DCM) at 0°C, add succinic anhydride (1.1 eq.) portion-wise.
-
Allow the mixture to stir for 15 minutes.
-
Add 2-chloro-1-(trifluoromethyl)benzene (1.0 eq.) dropwise, maintaining the temperature below 5°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and concentrated HCl.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield 4-(3-Chloro-4-(trifluoromethyl)phenyl)-4-oxobutanoic acid.
-
Step 2: Clemmensen Reduction to yield 3-(3-Chloro-4-(trifluoromethyl)phenyl)propanoic acid
This step involves the reduction of the ketone functional group in the intermediate to a methylene group.
-
Rationale: The Clemmensen reduction is effective for reducing aryl ketones to alkanes under acidic conditions, which is compatible with the carboxylic acid moiety.
-
Protocol:
-
Prepare amalgamated zinc (Zn(Hg)) by stirring zinc dust with a 5% aqueous solution of mercuric chloride for 10 minutes, then decanting the solution and washing the solid with water.
-
To a round-bottom flask containing the amalgamated zinc, add concentrated hydrochloric acid, water, and toluene.
-
Add the 4-(3-Chloro-4-(trifluoromethyl)phenyl)-4-oxobutanoic acid (1.0 eq.) from the previous step.
-
Heat the mixture to reflux with vigorous stirring for 8-12 hours. Additional portions of concentrated HCl may be needed during the reaction.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and separate the organic layer.
-
Extract the aqueous layer with toluene or ethyl acetate (3x).
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The final product, 3-(3-Chloro-4-(trifluoromethyl)phenyl)propanoic acid, can be purified by recrystallization.
-
Potential Biological Activity and Applications in Drug Development
The unique substitution pattern of 3-(3-Chloro-4-(trifluoromethyl)phenyl)propanoic acid suggests several potential avenues for biological activity, making it a compelling candidate for screening in various therapeutic areas.
-
Anti-inflammatory and Immunomodulatory Effects: A structurally similar compound, 3-[3-fluoro-4-(trifluoromethyl)phenyl] propanoic acid, has been identified as a novel inhibitor of Macrophage Migration Inhibitory Factor (MIF).[6] MIF is a pro-inflammatory cytokine implicated in autoimmune diseases like rheumatoid arthritis.[6] Given this precedent, the target compound of this guide is a strong candidate for investigation as an anti-inflammatory or immunomodulatory agent.
-
Anticancer Properties: Many novel compounds containing trifluoromethylphenyl moieties are being investigated for their anticancer properties. These groups can enhance cell permeability and binding to protein targets.
-
Metabolic Disorders: Phenylpropanoic acids are known to interact with various metabolic pathways. The specific substitutions on the phenyl ring could modulate activity towards targets involved in metabolic diseases.
Hypothetical Mechanism of Action as a MIF Inhibitor
Caption: Hypothetical inhibition of the MIF signaling pathway.
Safety and Handling
As a novel chemical, 3-(3-Chloro-4-(trifluoromethyl)phenyl)propanoic acid should be handled with care, assuming it is potentially hazardous.
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Conclusion
While 3-(3-Chloro-4-(trifluoromethyl)phenyl)propanoic acid remains a compound with limited public data, its structural features present a compelling case for its synthesis and investigation. The combination of a phenylpropanoic acid core with chloro and trifluoromethyl substituents offers a rich area for discovery in medicinal chemistry. The predictive analysis and proposed synthetic pathway in this guide provide a solid foundation for researchers to begin exploring the potential of this novel molecule.
References
-
PubChem. 3-(3-Trifluoromethylphenyl)propanoic acid. National Center for Biotechnology Information. [Link]
-
Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]
-
The Good Scents Company. 3-phenyl propionic acid. [Link]
- Google Patents. CN104693020A - Preparation method of 3-(3-trifluoromethylphenyl)
-
MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
-
Bentham Science Publishers. Fluoropropanoic Acid Compound Revealed as Novel Macrophage Migration Inhibitory Factor (MIF) Inhibitor through Virtual Screening and Molecular Dynamics (MD) Simulation. [Link]
- Google Patents. US7199257B1 - Process for the synthesis of N-(4-cyano-3-trifluoromethylphenyl)-3-(4-fluorophenylsulfonyl)-2-hydroxy-2-methylpropionamide.
-
PubMed. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3-phenyl propionic acid, 501-52-0 [thegoodscentscompany.com]
- 4. 3-(3-Trifluoromethylphenyl)propionic Acid | 585-50-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. 3-(3-Trifluoromethylphenyl)propionic Acid 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.ca]
- 6. benthamdirect.com [benthamdirect.com]
